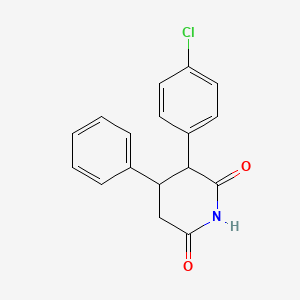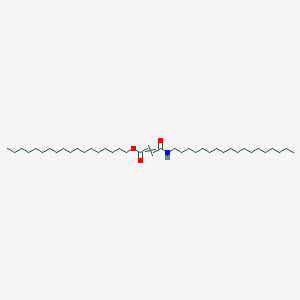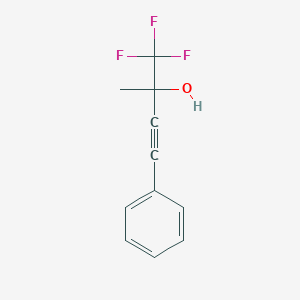
Dimethyl (3-methylbut-3-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom. This compound is known for its unique structure, which includes a 3-methylbut-3-en-1-yl group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-methylbut-3-en-1-ol with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the alcohol group of 3-methylbut-3-en-1-ol attacks the carbonyl carbon of dimethyl malonate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
化学反应分析
Types of Reactions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
科学研究应用
Dimethyl (3-methylbut-3-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dimethyl (3-methylbut-3-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid, lacking the 3-methylbut-3-en-1-yl group.
Methyl 3-methylbut-2-en-1-yl propanedioate: A similar compound with a different alkyl group attached to the ester.
Isoprenol: A related compound with a similar structure but different functional groups.
Uniqueness
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is unique due to its specific structural features, including the 3-methylbut-3-en-1-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
112391-42-1 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
dimethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h8H,1,5-6H2,2-4H3 |
InChI 键 |
VBZMOOPIMYBBKY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


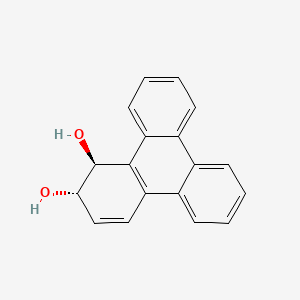
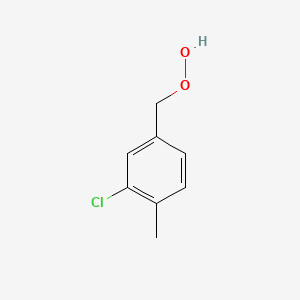

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
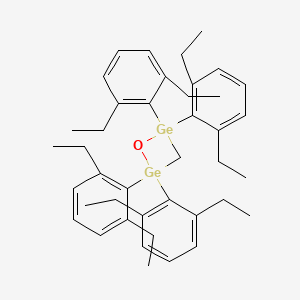
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
